molecular formula C15H15IN4S B12921739 9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]- CAS No. 403620-92-8

9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-

Katalognummer: B12921739
CAS-Nummer: 403620-92-8
Molekulargewicht: 410.3 g/mol
InChI-Schlüssel: FQDJMJLHRAPUJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(benzylthio)-2-iodo-9-isopropyl-9H-purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-(benzylthio)-2-iodo-9-isopropyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

6-(benzylthio)-2-iodo-9-isopropyl-9H-purine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-thioguanine: Another purine derivative with anticancer properties.

    6-mercaptopurine: Used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug used in organ transplantation.

Uniqueness

6-(benzylthio)-2-iodo-9-isopropyl-9H-purine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylthio and isopropyl groups can enhance its stability and specificity compared to other similar compounds .

Eigenschaften

CAS-Nummer

403620-92-8

Molekularformel

C15H15IN4S

Molekulargewicht

410.3 g/mol

IUPAC-Name

6-benzylsulfanyl-2-iodo-9-propan-2-ylpurine

InChI

InChI=1S/C15H15IN4S/c1-10(2)20-9-17-12-13(20)18-15(16)19-14(12)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3

InChI-Schlüssel

FQDJMJLHRAPUJW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.